(3-(Cyclopropylmethoxy)phenyl)methanamine
Overview
Description
(3-(Cyclopropylmethoxy)phenyl)methanamine: is an organic compound with the molecular formula C11H15NO It is characterized by a phenyl ring substituted with a cyclopropylmethoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-(Cyclopropylmethoxy)phenyl)methanamine typically begins with commercially available starting materials such as 3-hydroxybenzaldehyde and cyclopropylmethanol.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Cyclopropylmethoxy)phenyl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-(Cyclopropylmethoxy)phenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its interactions with biological targets.
Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Cyclopropylmethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the methanamine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- (2-(Cyclopropylmethoxy)phenyl)methanamine
- (4-(Cyclopropylmethoxy)phenyl)methanamine
- (3-(Cyclopropylmethoxy)phenyl)ethanamine
Comparison:
- Structural Differences: The position of the cyclopropylmethoxy group on the phenyl ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Chemical Properties: Variations in the position of substituents can lead to differences in chemical properties such as solubility, stability, and reactivity.
- Biological Activity: The biological activity of these compounds can vary based on their ability to interact with specific molecular targets.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFMIPVPAXOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610324 | |
Record name | 1-[3-(Cyclopropylmethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848444-80-4 | |
Record name | 1-[3-(Cyclopropylmethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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